molecular formula C26H17BrN2O5 B4298079 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B4298079
M. Wt: 517.3 g/mol
InChI Key: RAEIYWVIVAFCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by intramolecular cyclization to form the oxazepine ring . The reaction conditions often include the use of a base such as potassium carbonate or potassium phosphate and a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors in biological systems. The exact molecular pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the bromobenzyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

5-[(3-bromophenyl)methyl]-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrN2O5/c27-18-8-6-7-17(13-18)16-28-21-11-4-5-12-23(21)34-24-15-20(33-19-9-2-1-3-10-19)14-22(29(31)32)25(24)26(28)30/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEIYWVIVAFCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 3
Reactant of Route 3
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 4
Reactant of Route 4
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 5
Reactant of Route 5
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 6
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.